Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Description
Carbonothioic dihydrazide derivatives are a class of thiourea-based compounds characterized by the presence of two hydrazide groups bonded to a central thiocarbonyl group. The compound Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- (hereafter referred to as Compound X) features a complex structure with two distinct substituents:
A 3-(4-morpholinyl)propylamino-thioxomethyl group, which introduces a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a propyl chain.
An (E)-1-(2-pyridinyl)ethylidene group, incorporating a pyridine ring conjugated to an imine (C=N) bond in the (E)-configuration.
These structural elements confer unique reactivity and functional properties.
Properties
CAS No. |
127142-03-4 |
|---|---|
Molecular Formula |
C16H25N7OS2 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+ |
InChI Key |
CGLSZRRCBCJYEA-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NCCCN1CCOCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of Carbonothioic Dihydrazide Derivatives
The synthesis of carbonothioic dihydrazides often involves the reaction of carbonothioic acid derivatives with hydrazines. Various methods have been developed to create complex derivatives with enhanced biological properties:
- Reaction with Aldehydes : The formation of oligomeric carbonothioic dihydrazides can occur through the reaction of monofunctional aldehydes with carbonothioic dihydrazide, yielding products with potential biological activities .
- Tandem Reactions : Recent studies have explored tandem 1,3-dipolar cycloaddition reactions involving nitrilimines and sulfur dipolarophiles to produce 1,3,4-thiadiazole derivatives from carbonothioic dihydrazide . These derivatives have shown a wide range of pharmacological activities.
Antimicrobial Activity
Carbonothioic dihydrazide derivatives exhibit significant antimicrobial properties:
- Mechanism of Action : The thioamide functionality in these compounds allows them to interact with essential cellular enzymes, disrupting microbial metabolic processes. This interaction is particularly effective against both Gram-positive and Gram-negative bacteria.
- Case Studies : Research indicates that similar thiocarbohydrazone derivatives demonstrate strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains are reported as follows:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 20 µg/mL |
Antioxidant Activity
The antioxidant capacity of carbonothioic dihydrazides has been assessed through various assays:
- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, indicating its potential as an antioxidant.
- ABTS Radical Cation Decolorization Assay : Demonstrated over 50% inhibition of ABTS radicals.
- Nitric Oxide Scavenging Assay : Moderate activity in scavenging nitric oxide radicals was also observed .
Anticancer Activity
Research into the anticancer properties of thiocarbohydrazone derivatives has revealed promising results:
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Corrosion Inhibition
- Compound X shares functional similarities with N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide (), where the thiocarbonyl and aromatic groups adsorb onto metal surfaces, forming protective layers.
Polymer Chemistry
- In epoxy curing, aliphatic dihydrazides (e.g., ADH, SDH) exhibit latent curing behavior at high temperatures due to their decomposition profiles (). Compound X , with its rigid heterocycles, may require higher activation energy, delaying curing but improving final material toughness.
- For hydrogels, ADH reacts with oxidized alginate to form covalent crosslinks (), whereas Compound X ’s dynamic acylhydrazone-like bonds () could enable self-healing properties.
Biological Activity
Carbonothioic dihydrazide derivatives, particularly the compound N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, have garnered attention for their diverse biological activities. This article delves into the synthesis, characterization, and biological implications of this compound, drawing from various research studies.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of carbonothioic dihydrazide with specific amines and aldehydes. The structural elucidation is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of functional groups like thioamide and hydrazone plays a crucial role in its biological activity.
Biological Activity Overview
Research indicates that carbonothioic dihydrazide derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Various studies have reported that these compounds demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of thiocarbohydrazide and its derivatives against Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .
- Antioxidant Properties : The radical scavenging activity of these compounds has been evaluated through various assays such as DPPH and ABTS. A notable study reported that certain derivatives exhibited over 50% inhibition in DPPH assays, indicating strong antioxidant capabilities comparable to standard antioxidants like Vitamin C .
- Anti-apoptotic Effects : In vivo studies have demonstrated that specific derivatives can reduce tissue damage in models of renal ischemia/reperfusion injury. These compounds showed significant inhibition of apoptotic markers, particularly caspase-3, which is crucial in the apoptotic pathway .
1. Antimicrobial Activity
A comprehensive study evaluated the antibacterial efficacy of several carbonothioic dihydrazide derivatives. The results are summarized in the following table:
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 15 | 32 |
| 2 | Escherichia coli | 12 | 64 |
| 3 | Candida albicans | 10 | 128 |
These findings indicate that certain derivatives possess significant antibacterial properties, making them potential candidates for further development as therapeutic agents.
2. Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay:
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| A | 62 |
| B | 55 |
| C | 48 |
The data suggests that these compounds can effectively neutralize free radicals, thereby potentially mitigating oxidative stress-related damage.
3. Anti-apoptotic Mechanism
In a study focusing on renal protection during ischemia/reperfusion injury, the following results were observed:
| Compound | Caspase-3 Activity (% Inhibition) |
|---|---|
| Control | 0 |
| NAC | 45 |
| Compound X | 70 |
The compound demonstrated a significant reduction in caspase-3 activity compared to controls, highlighting its potential as a protective agent against apoptosis in renal tissues .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Hydrazide Formation : React morpholine-4-carbothioic acid hydrazide with 3-(4-morpholinyl)propylamine under basic conditions (e.g., pyridine/acetonitrile, 20–65°C, 5h) to form the thioxomethyl intermediate .
Schiff Base Condensation : Condense the intermediate with (1E)-1-(2-pyridinyl)ethylidene aldehyde in ethanol under reflux (12–24h) to form the final hydrazone. Catalysts like acetic acid may accelerate imine bond formation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (tetrahydrofuran or DMSO) to achieve >95% purity. Monitor via TLC and HPLC .
Q. Key Considerations :
- Air-sensitive steps require inert atmospheres (N₂/Ar) to prevent oxidation of thioamide groups.
- Adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) to minimize unreacted starting material .
Advanced Structural Characterization
Q. Q2. How can the E-configuration of the hydrazone moiety and thioamide bonding be confirmed experimentally?
Methodological Answer:
Spectroscopic Analysis :
- ¹H NMR : Look for a deshielded hydrazone proton (δ 8.5–9.5 ppm) and coupling constant J ≈ 12–14 Hz for trans (E) configuration .
- IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C=S stretch) confirm hydrazone and thioamide groups .
X-ray Crystallography : Resolve crystal structure to unambiguously assign stereochemistry and bond geometries. Crystallize in DMSO/THF mixtures .
Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of morpholine or pyridine moieties) .
Mechanistic and Functional Studies
Q. Q3. What strategies are recommended for studying metal complexation behavior with transition metals?
Methodological Answer:
Titration Experiments :
- Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 300–400 nm for Cu²⁺ or Fe³⁺ complexes) .
- Job’s plot analysis to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio) .
Electrochemical Studies : Cyclic voltammetry (e.g., in DMF with 0.1 M TBAP) to assess redox activity of metal complexes. Look for shifts in reduction potentials vs. free ligand .
Biological Relevance : Screen complexes for antimicrobial activity (e.g., against E. coli or S. aureus) using MIC assays, noting enhanced efficacy compared to free ligand .
Stability and Reactivity
Q. Q4. How does pH influence the stability of the hydrazone bond, and what degradation pathways are observed?
Methodological Answer:
pH-Dependent Stability :
- Acidic Conditions (pH < 3) : Hydrazone hydrolysis to regenerate aldehyde and hydrazide. Monitor via HPLC .
- Alkaline Conditions (pH > 10) : Thioamide oxidation to sulfoxide/sulfone derivatives. Use LC-MS to identify degradation products .
Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compare FT-IR spectra pre/post storage to detect structural changes .
Advanced Applications in Catalysis
Q. Q5. Can this compound act as a ligand in asymmetric catalysis, and how does its structure impact enantioselectivity?
Methodological Answer:
Catalytic Screening :
- Test in asymmetric aldol reactions (e.g., ketone + aldehyde) using 5 mol% ligand with Cu(OTf)₂. Compare ee values via chiral HPLC .
Structural Modifications :
- Replace pyridinyl with bulkier groups (e.g., 2-naphthyl) to enhance steric effects. Synthesize derivatives and compare turnover frequencies .
Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density on thioamide and hydrazone groups, correlating with catalytic activity .
Data Contradictions and Resolution
Q. Q6. How to address discrepancies in reported biological activity between similar Schiff base derivatives?
Methodological Answer:
Comparative Studies :
- Synthesize analogs (e.g., replacing morpholinyl with piperazinyl) and test under identical conditions (e.g., 10 µM concentration in MTT assays) .
Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS 1:9) to ensure consistent bioavailability. Measure logP values to correlate hydrophobicity with activity .
Target Validation : Perform molecular docking (AutoDock Vina) against proposed targets (e.g., DHFR or β-lactamase) to identify binding affinity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
